molecular formula C44H31N4OP B8245715 Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide

Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide

Cat. No.: B8245715
M. Wt: 662.7 g/mol
InChI Key: AGKXFVABDARJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide is a complex organic compound with the molecular formula C44H31N4OP This compound is known for its unique structure, which includes a phosphine oxide core and benzimidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide typically involves the reaction of 1-phenyl-1H-benzoimidazole with a phosphine oxide precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxide derivatives.

    Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.

    Substitution: The benzimidazole groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives and phosphine oxide or phosphine compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide and benzimidazole groups. These interactions can lead to the modulation of various biochemical pathways, including those involved in electron transport and fluorescence. The compound’s strong polarity and π-electrons contribute to its ability to passivate defects and improve charge transport in materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide is unique due to its specific combination of a phosphine oxide core and benzimidazole groups, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring high stability and efficient charge transport .

Properties

IUPAC Name

1-phenyl-2-[4-[phenyl-[4-(1-phenylbenzimidazol-2-yl)phenyl]phosphoryl]phenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H31N4OP/c49-50(36-18-8-3-9-19-36,37-28-24-32(25-29-37)43-45-39-20-10-12-22-41(39)47(43)34-14-4-1-5-15-34)38-30-26-33(27-31-38)44-46-40-21-11-13-23-42(40)48(44)35-16-6-2-7-17-35/h1-31H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKXFVABDARJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)P(=O)(C5=CC=CC=C5)C6=CC=C(C=C6)C7=NC8=CC=CC=C8N7C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H31N4OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.